Calcein (mixture of isomers)

Description

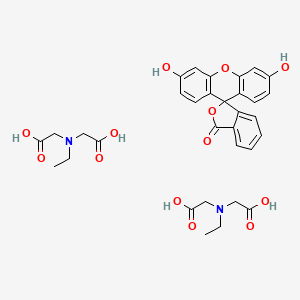

BenchChem offers high-quality Calcein (mixture of isomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcein (mixture of isomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H34N2O13 |

|---|---|

Molecular Weight |

654.6 g/mol |

IUPAC Name |

bis(2-[carboxymethyl(ethyl)amino]acetic acid);3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H12O5.2C6H11NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2-7(3-5(8)9)4-6(10)11/h1-10,21-22H;2*2-4H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

FNXQHNHHHBGANT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)O)CC(=O)O.CCN(CC(=O)O)CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Calcein (Mixture of Isomers)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein (B42510), a fluorescent dye belonging to the xanthene class, is a versatile and widely utilized tool in biological and chemical research. This technical guide provides a comprehensive overview of the core chemical properties of Calcein and its acetoxymethyl (AM) ester derivative, with a focus on data and methodologies relevant to researchers, scientists, and professionals in drug development. Calcein's utility stems from its intense green fluorescence, its ability to chelate metal ions, and the cell-permeant nature of its AM ester form, which allows for the specific labeling of viable cells.

Core Chemical and Physical Properties

Calcein, systematically named 2',7'-[[bis(carboxymethyl)amino]methyl]fluorescein, is a polyanionic derivative of fluorescein.[1] It is typically available as a mixture of isomers. The acetoxymethyl (AM) ester of calcein is a non-fluorescent, cell-permeant precursor that is enzymatically converted to the fluorescent, membrane-impermeant form within viable cells.[1][2]

Herein is a summary of the key physicochemical properties of Calcein and its AM ester:

| Property | Calcein | Calcein AM |

| IUPAC Name | 2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid[3] | acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate[4] |

| Synonyms | Fluorexon, Oftasceine[3] | Calcein-acetoxymethyl ester[4] |

| CAS Number | 1461-15-0[3] | 148504-34-1[4] |

| Molecular Formula | C₃₀H₂₆N₂O₁₃[3] | C₄₆H₄₆N₂O₂₃[4] |

| Molecular Weight | 622.53 g/mol [1] | 994.86 g/mol |

| Appearance | Orange crystals[1] | Colorless powder[5] |

| Solubility | Slightly soluble in water, soluble in DMSO and DMF[6] | Soluble in DMSO |

| logP (Predicted) | -3.1[3] | 2.9[4] |

| pKa (Predicted) | Not available | 2.66 ± 0.50[5] |

Fluorescence Properties

Calcein is a bright green fluorophore. Its fluorescence is notably stable over a physiological pH range.[6] The fluorescence quantum yield of Calcein is not definitively reported in the literature, but for the parent compound, fluorescein, a quantum yield of 0.79 has been documented.[7] For Calcein Blue, a derivative of Calcein, a quantum yield of 0.59 has been reported.[8]

The key spectral properties of Calcein are summarized in the table below:

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | [1] |

| Emission Maximum (λem) | ~515 nm | [1] |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [6] |

| Recommended Excitation/Emission for Microscopy | 490 nm / 515 nm | |

| Recommended Excitation/Emission for Flow Cytometry | 488 nm / 530 nm | [9] |

Interaction with Metal Ions and Fluorescence Quenching

A significant chemical property of Calcein is its ability to chelate multivalent metal ions, which can lead to the quenching of its fluorescence. This property is exploited in various assays. The fluorescence of Calcein is strongly quenched by Co²⁺, Ni²⁺, and Cu²⁺, and to a lesser extent by Fe³⁺ and Mn²⁺ at physiological pH.[1] This quenching is a key principle in assays for detecting the opening of the mitochondrial permeability transition pore (mPTP) and for measuring changes in cell volume.[1]

The Calcein AM System for Live Cell Analysis

The non-fluorescent and cell-permeant nature of Calcein AM makes it an invaluable tool for assessing cell viability and function. The underlying principle is a two-step process that occurs only in living cells.

Experimental Protocol: Cell Viability Assay using Calcein AM

This protocol provides a general guideline for assessing cell viability. Optimal conditions may vary depending on the cell type and experimental setup.

1. Reagent Preparation:

-

Calcein AM Stock Solution (1-5 mM): Dissolve Calcein AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Working Solution (1-10 µM): Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final concentration.

2. Cell Staining:

-

Adherent Cells:

-

Culture cells on coverslips or in multi-well plates.

-

Remove the culture medium and wash the cells once with buffer.

-

Add the Calcein AM working solution to cover the cells.

-

Incubate for 15-60 minutes at 37°C.[2]

-

Wash the cells twice with buffer to remove excess dye.

-

-

Suspension Cells:

-

Pellet the cells by centrifugation.

-

Resuspend the cells in the Calcein AM working solution.

-

Incubate for 15-30 minutes at 37°C.[11]

-

Pellet the cells again and resuspend in fresh buffer for analysis.

-

3. Data Acquisition:

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~490 nm, emission ~515 nm).

-

Flow Cytometry: Analyze the cells using a flow cytometer with a blue laser for excitation (~488 nm) and a green emission filter (~530 nm).[9]

-

Microplate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission settings.[9]

Advanced Applications and Methodologies

Beyond cell viability, Calcein's properties lend themselves to a variety of other experimental applications.

Liposome (B1194612) Leakage Assay

The self-quenching property of Calcein at high concentrations (above 70 mM) is the basis for vesicle leakage assays.[1] When encapsulated at a quenching concentration inside liposomes, any leakage into the surrounding medium results in dilution and a measurable increase in fluorescence.

Experimental Protocol: Calcein-based Liposome Leakage Assay

This protocol outlines the general steps for conducting a liposome leakage assay.

1. Encapsulation of Calcein:

-

Prepare a high concentration Calcein solution (e.g., 50-100 mM) in a suitable buffer.

-

Encapsulate the Calcein solution within liposomes during their formation (e.g., by thin-film hydration followed by extrusion).

2. Removal of Unencapsulated Calcein:

-

Separate the Calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.

3. Leakage Measurement:

-

Dilute the Calcein-loaded liposomes in a buffer.

-

Induce leakage using the agent of interest (e.g., a peptide, protein, or physical disruption).

-

Monitor the increase in fluorescence over time using a fluorometer.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence for normalization.

Endocytosis and Cell Tracing

Because the hydrolyzed form of Calcein is membrane-impermeant and well-retained within cells, it can be used as a tracer for various cellular processes, including endocytosis and cell migration.[1] While a specific, detailed protocol for endocytosis using Calcein was not found in the initial search, a general approach would involve loading cells with Calcein AM and then monitoring the internalization and trafficking of the fluorescent dye over time using live-cell imaging.

Stability, Toxicity, and Handling

Photostability: Calcein is considered a photostable reagent, which is advantageous for long-term imaging experiments.[12]

Toxicity: Calcein AM is generally considered to have low cytotoxicity at typical working concentrations (1-10 µM) and incubation times (15-60 minutes).[2] However, higher concentrations or prolonged exposure can be cytotoxic to some cell types. Therefore, it is crucial to optimize the staining conditions for each specific cell line and experiment.

Handling and Storage:

-

Calcein and Calcein AM are light-sensitive and should be protected from light.[6]

-

Calcein AM is susceptible to hydrolysis and should be stored in a desiccated environment.[2]

-

DMSO stock solutions of Calcein AM should be stored at -20°C and are best used within a few weeks of preparation.[2]

-

Aqueous working solutions of Calcein AM should be prepared fresh for each experiment.[2]

Synthesis and Purification of Isomers

Calcein is synthesized from fluorescein. While detailed, step-by-step synthesis and purification protocols are not extensively published in readily accessible literature, the general route is known. The purification of individual isomers from the mixture typically requires chromatographic techniques such as high-performance liquid chromatography (HPLC).[13]

Conclusion

Calcein and its AM ester derivative are powerful tools for researchers in various fields. Their well-characterized chemical and fluorescent properties, combined with established protocols for key applications, make them indispensable for studying cell viability, membrane integrity, and other dynamic cellular processes. This guide provides a foundational understanding of these properties and methodologies, empowering researchers to effectively utilize Calcein in their scientific endeavors. Further optimization of protocols for specific experimental systems is always recommended to ensure the most accurate and reliable results.

References

- 1. Calcein - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Calcein | C30H26N2O13 | CID 65079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calcein AM | C46H46N2O23 | CID 390986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CALCEIN-AM | 148504-34-1 [chemicalbook.com]

- 6. biotium.com [biotium.com]

- 7. Fluorescein [omlc.org]

- 8. PhotochemCAD | Calcein Blue [photochemcad.com]

- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. AnaSpec, Inc. Introduces Calcein AM for Live Cell Staining - BioSpace [biospace.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Calcein Fluorescence for Cellular Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcein (B42510) and its acetoxymethyl (AM) ester derivative, Calcein AM, a vital fluorescent probe for assessing cell viability and health. This document details the spectral properties of various Calcein derivatives, provides in-depth experimental protocols for cell viability assays, and illustrates the underlying mechanisms and workflows through detailed diagrams.

Introduction to Calcein and Calcein AM

Calcein is a fluorescent dye that is a derivative of fluorescein. While calcein itself is a membrane-impermeable molecule, its acetoxymethyl ester form, Calcein AM, is a non-fluorescent, hydrophobic compound that readily permeates the membranes of living cells.[1][2] Once inside a cell with intact membranes and active metabolism, intracellular esterases cleave the AM groups.[3][4] This enzymatic conversion transforms the molecule into the highly fluorescent, hydrophilic calcein, which is then trapped within the cytoplasm.[2][5][6] Because this process requires both membrane integrity and enzymatic activity, Calcein AM serves as a robust indicator of live, healthy cells, which fluoresce bright green.[4] Dead cells, lacking active esterases, are unable to convert Calcein AM and therefore do not fluoresce.[3]

Spectral Properties of Calcein Derivatives

Calcein and its derivatives offer a range of excitation and emission spectra, allowing for flexibility in experimental design and multiplexing with other fluorescent probes. The key is to ensure minimal spectral overlap when using multiple dyes simultaneously. The spectral properties of common Calcein variants are summarized below.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |

| Calcein | ~501[5][7] | ~521[5][7] | The fluorescent product of Calcein AM hydrolysis. |

| Calcein (General) | ~495[1][3] | ~515[1][3] | Frequently cited general-purpose values. |

| Calcein AM | ~494[4] | ~517[4] | Refers to the resulting Calcein molecule. |

| Calcein Green | ~494[8][9] | ~514[8][9] | A specific variant of Calcein. |

| Calcein Blue | ~351[8] | ~439[8] | Offers a blue fluorescence option. |

| Calcein Orange | ~530[8] | ~544[8] | Provides an orange spectral profile. |

| Calcein Red | ~562[8] | ~576[8] | A red-shifted variant. |

| Calcein Deep Red | ~642[8] | ~663[8] | For far-red channel imaging. |

Mechanism of Action: Calcein AM Conversion in Live Cells

The utility of Calcein AM as a viability probe is dependent on a straightforward biochemical process within healthy cells. The following diagram illustrates this intracellular signaling and conversion pathway.

References

- 1. biocompare.com [biocompare.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Calcein - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Calcein AM | AAT Bioquest [aatbio.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Spectrum [Calcein] | AAT Bioquest [aatbio.com]

- 8. AAT Bioquest: The Spectra of Calcein and Its Variations [aatbioquest.blogspot.com]

- 9. Spectrum [Calcein Green] | AAT Bioquest [aatbio.com]

Calcein AM vs. Calcein: A Comprehensive Technical Guide

An In-depth Technical Guide to Calcein (B42510) AM and Calcein for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cell biology and drug discovery, the precise measurement of cell viability and membrane integrity is paramount. Among the arsenal (B13267) of fluorescent probes available, Calcein AM and its hydrolysis product, Calcein, stand out for their utility and reliability. Calcein AM serves as a gold standard for assessing cell health, while Calcein is an invaluable tool for investigating membrane permeability. This guide provides an in-depth technical comparison of these two compounds, detailing their fundamental differences, mechanisms of action, and applications, complete with experimental protocols and data presented for the discerning researcher.

Core Differences: A Head-to-Head Comparison

The fundamental distinction between Calcein AM and Calcein lies in their chemical structure, which dictates their physical properties and biological applications. Calcein AM is the acetoxymethyl (AM) ester derivative of Calcein. This modification renders the molecule lipophilic and cell-permeant. Once inside a cell, intracellular esterases cleave the AM groups, converting the non-fluorescent Calcein AM into the highly fluorescent, polar molecule Calcein. This process effectively traps Calcein within cells that possess both intact cell membranes and active esterase machinery, the hallmarks of viability. In contrast, Calcein itself is a hydrophilic, negatively charged molecule that cannot passively cross cell membranes, making it suitable for extracellular applications or for use in systems where the membrane has been compromised.

Data Presentation: Quantitative and Qualitative Comparison

| Feature | Calcein AM | Calcein |

| Synonyms | Calcein acetoxymethyl ester | Fluorexon, Fluorescein complex |

| Molecular Formula | C₄₆H₄₆N₂O₂₃ | C₃₀H₂₆N₂O₁₃ |

| Molecular Weight | 994.86 g/mol [1][2] | 622.55 g/mol [3] |

| Appearance | White to off-white solid | Orange crystals[3] |

| Fluorescence | Non-fluorescent until hydrolyzed[4][5] | Intensely green fluorescent[5][6] |

| Excitation Maxima (λex) | Not applicable (non-fluorescent) | ~494 nm[5][6] |

| Emission Maxima (λem) | Not applicable (non-fluorescent) | ~517 nm[5][6] |

| Molar Extinction Coefficient (ε) | Not applicable | ~75,000 cm⁻¹M⁻¹ (at pH 8)[6] |

| Fluorescence Quantum Yield (Φ) | ~0 | Not widely reported |

| Cell Permeability | Cell-permeant (lipophilic)[1][4] | Cell-impermeant (hydrophilic)[6] |

| Solubility | Soluble in DMSO | Slightly soluble in water, soluble at pH > 6[3][6] |

| Primary Applications | Cell viability and cytotoxicity assays, cell tracing[1][4] | Membrane leakage assays, cell tracing (via microinjection), bone labeling[3] |

Mechanism of Action

The utility of Calcein AM as a viability indicator hinges on two key cellular functions: enzymatic activity and membrane integrity.

-

Cellular Uptake and Conversion: The hydrophobic nature of Calcein AM allows it to passively diffuse across the plasma membrane of both live and dead cells.

-

Esterase-Mediated Hydrolysis: In viable cells, ubiquitous intracellular esterases recognize and cleave the acetoxymethyl ester groups from the Calcein AM molecule.

-

Fluorescence and Retention: This enzymatic cleavage yields the highly fluorescent molecule Calcein. The removal of the AM esters also reveals carboxyl groups, transforming the molecule into a poly-anionic, hydrophilic species that is no longer membrane-permeant and is thus trapped within the cell.

-

Live vs. Dead Cell Discrimination: Dead or dying cells, which have compromised membrane integrity and diminished or no esterase activity, cannot efficiently hydrolyze Calcein AM or retain the resulting Calcein. Consequently, only live cells exhibit a bright green fluorescence.

Calcein, on the other hand, is employed in assays where its inherent fluorescence and inability to cross intact membranes are advantageous. A common application is in vesicle or liposome (B1194612) leakage assays. In these experiments, Calcein is encapsulated within vesicles at a high, self-quenching concentration. If the integrity of the vesicle membrane is compromised by a substance or a physical condition, Calcein is released into the surrounding buffer, leading to its dilution and a significant increase in fluorescence (de-quenching).

Visualizing the Mechanism of Action of Calcein AM

Caption: Conversion of non-fluorescent Calcein AM to fluorescent Calcein by intracellular esterases in a viable cell.

Experimental Protocols

I. Cell Viability and Cytotoxicity Assay using Calcein AM

This protocol provides a method to quantify cell viability based on the intracellular conversion of Calcein AM to fluorescent Calcein.

A. Materials and Reagents

-

Calcein AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other physiological buffer (e.g., Hanks' Balanced Salt Solution)

-

Cell culture medium

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

B. Preparation of Reagents

-

Calcein AM Stock Solution (1 mM): Dissolve 50 µg of Calcein AM in 50.3 µL of anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Calcein AM Working Solution (1-10 µM): Immediately before use, dilute the 1 mM stock solution in PBS or cell culture medium to the desired final working concentration. A typical starting concentration is 2 µM.

C. Protocol for Adherent Cells

-

Seed adherent cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.

-

Treat cells with the experimental compound(s) and incubate for the desired duration. Include appropriate positive (untreated) and negative (e.g., cells treated with a cytotoxic agent) controls.

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Add 100 µL of the Calcein AM working solution to each well.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.

-

Aspirate the Calcein AM working solution and wash the cells twice with 100 µL of PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence using a microplate reader with excitation at ~494 nm and emission at ~517 nm.

D. Protocol for Suspension Cells

-

Dispense suspension cells into the wells of a 96-well plate.

-

Treat the cells as described for adherent cells.

-

Centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells.

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Resuspend the cells in 100 µL of the Calcein AM working solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Centrifuge the plate, aspirate the supernatant, and wash the cells twice with PBS, centrifuging between washes.

-

Resuspend the final cell pellet in 100 µL of PBS.

-

Measure the fluorescence as described for adherent cells.

Visualizing the Calcein AM Experimental Workflow

Caption: A typical workflow for assessing cell viability using Calcein AM.

II. Membrane Permeability (Leakage) Assay using Calcein

This protocol describes how to measure the disruption of lipid vesicles (liposomes) by monitoring the release of encapsulated, self-quenched Calcein.

A. Materials and Reagents

-

Calcein

-

Lipids (e.g., POPC, DOPG) in chloroform (B151607)

-

Buffer for hydration (e.g., HEPES buffer)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Triton X-100 or other detergent

-

Fluorescence spectrophotometer or plate reader

B. Preparation of Calcein-Loaded Vesicles

-

Prepare a lipid film by evaporating the chloroform from a lipid solution under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.

-

Hydrate the lipid film with a high-concentration Calcein solution (e.g., 50-100 mM in buffer) to induce self-quenching. This is typically done by vortexing or sonication.

-

Subject the hydrated lipid mixture to several freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the vesicle suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

-

Separate the Calcein-loaded vesicles from the unencapsulated (free) Calcein using a size-exclusion chromatography column. The vesicles will elute in the void volume.

C. Calcein Leakage Assay Protocol

-

Dilute the purified Calcein-loaded vesicles in buffer in a cuvette or a 96-well plate.

-

Record the baseline fluorescence (F₀) at an excitation of ~494 nm and emission of ~517 nm. This should be a low value due to self-quenching.

-

Add the experimental compound suspected of causing membrane leakage to the vesicle suspension and start monitoring the fluorescence intensity over time (Fₜ). An increase in fluorescence indicates leakage.

-

After the experimental measurement is complete, add a detergent (e.g., Triton X-100) to a final concentration of 0.1% to completely lyse the vesicles and release all the encapsulated Calcein.

-

Record the maximum fluorescence (Fₘₐₓ).

-

Calculate the percentage of Calcein leakage at a given time point (t) using the formula: Percentage Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Visualizing the Calcein Leakage Assay Workflow

Caption: Workflow for a membrane permeability assay using Calcein-loaded vesicles.

Conclusion

Calcein AM and Calcein are powerful fluorescent tools that, despite their chemical relationship, serve distinct and critical roles in biological and pharmaceutical research. Calcein AM is the reagent of choice for assessing cell viability and cytotoxicity, leveraging the enzymatic activity and membrane integrity of live cells to generate a fluorescent signal. Conversely, the membrane-impermeant nature of Calcein makes it ideal for assays that probe membrane disruption, such as in studies of antimicrobial peptides, pore-forming toxins, or drug-delivery systems. A thorough understanding of their fundamental differences, as outlined in this guide, is essential for their proper application and the generation of accurate, reproducible data.

References

- 1. Calcein AM | AAT Bioquest [aatbio.com]

- 2. calcein AM | C46H46N2O23 | CID 390986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcein - Wikipedia [en.wikipedia.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 6. biotium.com [biotium.com]

Unveiling the Photophysical intricacies of Calcein: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of Calcein, a widely utilized fluorescent dye in biological research. This document provides a comprehensive overview of its fluorescence quantum yield and lifetime, factors influencing these parameters, and detailed experimental protocols for their measurement.

Core Photophysical Properties of Calcein

Calcein, a derivative of fluorescein (B123965), is a highly fluorescent molecule with excitation and emission maxima in the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry setups. Its fluorescence characteristics are crucial for quantitative applications, particularly in cell viability and membrane integrity assays.

Spectral Properties

Calcein exhibits a strong absorbance in the blue region of the spectrum and emits bright green fluorescence.

-

Excitation Maximum (λ_ex): ~494 nm

-

Emission Maximum (λ_em): ~517 nm

Quantitative Fluorescence Parameters

The efficiency of the fluorescence process is defined by the fluorescence quantum yield (Φ), while the duration of the excited state is described by the fluorescence lifetime (τ). A comprehensive study on various fluorescein derivatives has provided specific values for Calcein in different solvent environments.

| Solvent System | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |

| Ethanol (with 1 mM NaOH) | 0.43 | 4.13 |

| Phosphate-Buffered Saline (PBS, pH 7.3) | 0.28 | 4.08 |

Factors Influencing Calcein's Fluorescence

The fluorescence of Calcein is sensitive to its local environment. Understanding these factors is critical for accurate interpretation of experimental data.

pH Dependence

The fluorescence of Calcein is relatively stable over a wide pH range. Its fluorescence is nearly independent of pH in the range between 6.5 and 12.[1] However, at acidic pH values, the fluorescence intensity of Calcein is known to decrease.

Quenching by Metal Ions

Calcein's fluorescence is significantly quenched by various divalent and trivalent metal ions. This property is exploited in certain assays but can also be a source of interference.

The quenching mechanism often involves the formation of a non-fluorescent complex between Calcein and the metal ion, providing an additional non-radiative decay pathway for the excited state.

Self-Quenching

At high concentrations, typically above 70 mM, Calcein exhibits self-quenching, where the fluorescence intensity decreases with increasing concentration.[2] This is an important consideration in experiments involving high dye loading, such as vesicle leakage assays.

The Precursor: Calcein AM and its Intracellular Activation

For live-cell applications, the membrane-permeable acetoxymethyl (AM) ester of Calcein, Calcein AM, is used. Calcein AM itself is non-fluorescent. Once it crosses the cell membrane, it is hydrolyzed by intracellular esterases, releasing the fluorescent Calcein molecule, which is then trapped within the cell due to its increased polarity.[1]

Caption: Intracellular activation of Calcein AM.

Experimental Protocols

The following sections provide detailed methodologies for the determination of Calcein's fluorescence quantum yield and lifetime.

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of Calcein using a well-characterized standard. Given that Calcein is a fluorescein derivative, fluorescein in a basic aqueous solution is an appropriate standard.

4.1.1. Materials

-

Calcein

-

Fluorescein (Quantum Yield Standard, Φ_std ≈ 0.95 in 0.1 M NaOH)

-

Phosphate-Buffered Saline (PBS), pH 7.3

-

Ethanol

-

1 M NaOH

-

Spectroscopic grade solvents

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a quartz cuvette

-

Volumetric flasks and pipettes

4.1.2. Experimental Workflow

Caption: Workflow for quantum yield determination.

4.1.3. Step-by-Step Procedure

-

Prepare Stock Solutions:

-

Prepare a stock solution of Calcein in PBS (pH 7.3).

-

Prepare a stock solution of Fluorescein in 0.1 M NaOH.

-

-

Prepare Dilutions:

-

From the stock solutions, prepare a series of five dilutions for both Calcein and Fluorescein, with absorbances at the chosen excitation wavelength ranging from approximately 0.02 to 0.1.

-

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Identify an appropriate excitation wavelength (e.g., 470 nm) where both Calcein and Fluorescein absorb and where the absorbance of the most concentrated solution is less than 0.1 to avoid inner filter effects.

-

-

Measure Fluorescence:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all solutions, using the selected excitation wavelength. Ensure the same instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under each fluorescence emission spectrum to obtain the integrated fluorescence intensity.

-

For both Calcein and Fluorescein, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for both datasets. The slope of the line is the gradient (Grad).

-

Calculate the quantum yield of Calcein (Φ_Calcein) using the following equation:

Φ_Calcein = Φ_Fluorescein * (Grad_Calcein / Grad_Fluorescein) * (η_PBS² / η_NaOH²)

where η is the refractive index of the solvent (η_PBS ≈ 1.334, η_0.1M NaOH ≈ 1.333).

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the measurement of Calcein's fluorescence lifetime using the TCSPC technique.

4.2.1. Materials and Equipment

-

Calcein solution in PBS (pH 7.3) or ethanol.

-

TCSPC system equipped with:

-

Pulsed light source (e.g., picosecond laser diode) with an excitation wavelength around 470-490 nm.

-

Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).

-

-

Quartz cuvette.

-

Scattering solution for Instrument Response Function (IRF) measurement (e.g., dilute solution of non-dairy creamer or Ludox).

4.2.2. Experimental Workflow

Caption: Workflow for fluorescence lifetime measurement.

4.2.3. Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a dilute solution of Calcein in the desired solvent (e.g., PBS, pH 7.3) with an absorbance of less than 0.1 at the excitation wavelength to minimize re-absorption effects.

-

-

Instrument Setup and Optimization:

-

Set the excitation wavelength of the pulsed light source (e.g., 470 nm).

-

Adjust the repetition rate of the light source to be at least 5-10 times longer than the expected fluorescence lifetime of Calcein (~4 ns) to ensure complete decay between pulses.

-

Optimize the detector settings and collection optics to achieve a photon counting rate of 1-5% of the laser repetition rate to avoid pulse pile-up.

-

-

Instrument Response Function (IRF) Measurement:

-

Replace the sample with a scattering solution (e.g., dilute Ludox).

-

Collect the IRF, which represents the temporal profile of the excitation pulse as measured by the instrument.

-

-

Fluorescence Decay Measurement:

-

Place the Calcein sample in the sample holder.

-

Acquire the fluorescence decay data until a sufficient number of photons (typically 10,000 in the peak channel) are collected to ensure good statistical accuracy.

-

-

Data Analysis:

-

Using appropriate software, perform a deconvolution of the measured fluorescence decay with the IRF.

-

Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ). For Calcein, a single exponential decay is generally expected in a homogenous solvent.

-

Conclusion

This technical guide provides a foundational understanding of the quantum yield and fluorescence lifetime of Calcein. The provided data and experimental protocols are intended to assist researchers in the accurate application and interpretation of fluorescence-based assays utilizing this versatile dye. Careful consideration of the environmental factors that can influence Calcein's fluorescence is paramount for obtaining reliable and reproducible results in scientific investigations and drug development processes.

References

A Technical Guide to Calcein's Metal Ion Binding Affinity and Specificity for Researchers and Drug Development Professionals

Introduction: Calcein, a fluorescent dye derived from fluorescein, is a powerful tool in biological and chemical research, primarily known for its application in cell viability and proliferation assays. Its utility, however, extends to the detection and quantification of metal ions due to its chelating properties. This technical guide provides an in-depth analysis of Calcein's metal ion binding affinity and specificity, offering researchers, scientists, and drug development professionals a comprehensive resource. This document details the quantitative aspects of Calcein-metal ion interactions, outlines experimental protocols for their characterization, and provides visual representations of key processes.

Core Principles of Calcein-Metal Ion Interaction

Calcein's fluorescence is highly sensitive to its immediate chemical environment. The binding of specific metal ions can either quench or enhance its fluorescence, providing a mechanism for their detection. The molecule possesses two iminodiacetate (B1231623) groups that act as chelating sites for metal ions.

The most common form used in cellular applications is Calcein acetoxymethyl ester (Calcein-AM). This non-fluorescent, lipophilic derivative readily crosses cell membranes. Once inside a viable cell, intracellular esterases cleave the AM groups, converting Calcein-AM into the fluorescent, membrane-impermeable Calcein. This mechanism allows for the specific labeling of live cells.

Quantitative Analysis of Metal Ion Binding

The interaction between Calcein and metal ions can be quantified by determining the binding affinity, typically expressed as the dissociation constant (Kd) or the stability constant (K or log β). A lower Kd or a higher stability constant indicates a stronger binding affinity.

Binding Affinity of Calcein and Calcein Blue with Various Metal Ions

The following tables summarize the available quantitative data for the binding of metal ions to Calcein and its derivative, Calcein Blue. It is important to note that binding affinities are influenced by experimental conditions such as pH, temperature, and ionic strength.[1]

| Metal Ion | Dissociation Constant (Kd) | Stability Constant (log K) | Experimental Conditions | Reference(s) |

| Calcein | ||||

| Ca²⁺ | ~10⁻³ - 10⁻⁴ M | - | Physiological pH | [1] |

| Mg²⁺ | ~10⁻³ - 10⁻⁴ M | - | Physiological pH | [1] |

| Co²⁺ | 120 nM | - | 10 mM HEPES, 1 µM Ca²⁺, 1 mM Mg²⁺, 100 mM KCl | [2] |

| Fe³⁺ | - | 24 | - | [3] |

| Calcein Blue | ||||

| Pb²⁺ | - | 10.3 | Polarography | [4] |

| Cd²⁺ | - | 7.9 | Polarography | [4] |

| Cu²⁺ | - | 13.1 | Polarography | [4] |

Note: The stability constants for Calcein Blue were determined using polarography, and the specific conditions beyond the method were not detailed in the available source.

Metal Ion Specificity and Fluorescence Response

Calcein's fluorescence is not uniformly affected by all metal ions. The specificity of the response is crucial for its application as a metal ion indicator.

Fluorescence Quenching

Several transition metal ions are known to strongly quench the fluorescence of Calcein at physiological pH.[5] This quenching is the basis for assays measuring the intracellular labile iron pool. The primary quenching ions include:

The fluorescence of Calcein Blue at a pH range of 4-11 is also quenched by ions such as Co²⁺, Cu²⁺, Mn²⁺, Ni²⁺, and Pb²⁺.[6]

Fluorescence Enhancement

In contrast to quenching, some metal ions can form highly fluorescent complexes with Calcein and Calcein Blue, typically under specific pH conditions.

-

Calcein: Forms fluorescent complexes with Al³⁺, Ba²⁺, Ca²⁺, Mg²⁺, and Zn²⁺ in basic conditions.[7]

-

Calcein Blue: Forms highly fluorescent complexes with alkaline earth metals at a pH of 12 or higher.[6] At acidic pH, Al³⁺ is reported to selectively form a fluorescent complex with Calcein.[8]

Experimental Protocols

Accurate determination of Calcein-metal ion binding parameters requires rigorous experimental design and execution. The following are detailed methodologies for key experiments.

Spectrofluorometric Titration for Determination of Binding Affinity

This method involves monitoring the change in Calcein's fluorescence intensity upon the incremental addition of a metal ion solution.

Materials:

-

Calcein solution of known concentration (e.g., 1 µM in a suitable buffer).

-

Stock solution of the metal salt of interest of known concentration.

-

Buffer solution (the choice of buffer is critical to avoid interference with metal ion binding; HEPES or MOPS are common choices).

-

Spectrofluorometer with excitation and emission monochromators.

Procedure:

-

Instrument Setup: Set the spectrofluorometer to the excitation and emission wavelengths of Calcein (typically ~495 nm and ~515 nm, respectively).

-

Initial Measurement: Place the Calcein solution in a cuvette and record the initial fluorescence intensity (F₀).

-

Titration: Add small, precise aliquots of the metal ion stock solution to the cuvette. After each addition, mix thoroughly and allow the system to reach equilibrium before recording the new fluorescence intensity (F).

-

Data Collection: Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.

-

Data Analysis: Plot the change in fluorescence (ΔF = F₀ - F for quenching, or ΔF = F - F₀ for enhancement) as a function of the total metal ion concentration. The data can be fitted to a suitable binding model (e.g., the Hill equation) to determine the dissociation constant (Kd).

Job's Plot (Method of Continuous Variations) for Stoichiometry Determination

This method is used to determine the binding stoichiometry of the Calcein-metal complex.[9][10][11][12][13]

Materials:

-

Equimolar stock solutions of Calcein and the metal ion of interest.

-

Buffer solution.

-

Spectrofluorometer or UV-Vis spectrophotometer.

Procedure:

-

Prepare a Series of Solutions: Prepare a series of solutions with a constant total molar concentration of Calcein and the metal ion, but with varying mole fractions of each component. For example, if the total concentration is 10 µM, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 (e.g., 0 µM metal + 10 µM Calcein, 1 µM metal + 9 µM Calcein, ..., 10 µM metal + 0 µM Calcein).

-

Measure Fluorescence/Absorbance: For each solution, measure the fluorescence intensity or absorbance at a wavelength where the complex absorbs or emits maximally, and the free components have minimal contribution.

-

Data Analysis: Plot the measured fluorescence or absorbance against the mole fraction of the metal ion. The mole fraction at which the maximum deviation from linearity (or the maximum signal) is observed corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a peak at 0.67 suggests a 1:2 (Calcein:Metal) or 2:1 (Metal:Calcein) complex depending on how the mole fraction is defined.

Applications in Drug Development

The ability of Calcein to chelate metal ions has significant implications in drug development.

-

Screening for Metal Chelators: Calcein-based assays can be used to screen for novel drug candidates with metal-chelating properties. A compound that can displace a quenching metal ion from Calcein and restore its fluorescence can be identified as a potential chelator.

-

Assessing Drug-Induced Metal Dysregulation: Some drugs can disrupt cellular metal homeostasis. Calcein-AM can be used to monitor changes in the intracellular labile metal ion pool in response to drug treatment.

-

Toxicity Studies: Metal-induced toxicity is a concern in drug development. Calcein can be employed in assays to assess the protective effects of drug candidates against metal-induced cell death.

Conclusion

Calcein is a versatile fluorescent probe with well-defined, albeit pH-dependent, interactions with a range of metal ions. Its utility in quantifying cellular viability is complemented by its capacity to act as a sensitive indicator for various metal cations. A thorough understanding of its binding affinities, specificity, and the experimental conditions that influence these properties is paramount for its effective application in research and drug development. The protocols and data presented in this guide provide a foundational framework for harnessing the full potential of Calcein in the study of metal ion biology and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Calcein - Wikipedia [en.wikipedia.org]

- 6. Metal Indicator Calcein Blue | CAS 54375-47-2 Dojindo [dojindo.com]

- 7. Metal Indicator Calcein | CAS 1461-15-0 Dojindo [dojindo.com]

- 8. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. grokipedia.com [grokipedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]

Calcein (Mixture of Isomers): A Technical Guide to Solubility in DMSO and Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Calcein (B42510), as a mixture of isomers, and its acetoxymethyl (AM) ester derivative in dimethyl sulfoxide (B87167) (DMSO) and common biological buffers. This document outlines quantitative solubility data, detailed experimental protocols, and a workflow for solution preparation to aid researchers in various applications, including cell viability assays, membrane integrity studies, and drug interaction screenings.

Overview of Calcein and Calcein AM

Calcein is a fluorescent dye that is widely used in biological research. It is a derivative of fluorescein (B123965) and is known for its intense green fluorescence. The acetoxymethyl (AM) ester form, Calcein AM, is a cell-permeant, non-fluorescent precursor that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells. This property makes Calcein AM an excellent marker for cell viability.

Solubility Data

The solubility of Calcein and Calcein AM in various solvents is a critical factor for the successful design and execution of experiments. The following tables summarize the quantitative solubility data gathered from various technical resources.

Table 1: Solubility of Calcein (Mixture of Isomers)

| Solvent | Concentration | Remarks |

| Anhydrous DMSO | ~10 mg/mL[1] | A common solvent for preparing stock solutions. |

| 1M Sodium Hydroxide | ~50 mg/mL[1][2] | Used for preparing highly concentrated stock solutions. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL[2] | Represents solubility in a common physiological buffer. |

| Aqueous Solutions (pH > 6) | Soluble[1][3][4][5] | Solubility is pH-dependent. |

| 20 mM HEPES, pH 6.8 | 51 mM[6] | Reported for use in liposome (B1194612) preparation. |

| Water | Slightly soluble[3][4][7] | |

| Dimethylformamide (DMF) | Soluble[1][3][4][5] | An alternative organic solvent to DMSO. |

Table 2: Solubility of Calcein AM

| Solvent | Concentration | Remarks |

| Anhydrous DMSO | 1-5 mM[8], ~1-10 mg/mL[1][9][10][11] | The most common solvent for preparing stock solutions. |

| Ethanol | ~10 mg/mL[11] | An alternative organic solvent. |

| Methanol | ~10 mg/mL[11] | An alternative organic solvent. |

| Dimethylformamide (DMF) | ~10 mg/mL[11] | An alternative organic solvent. |

Experimental Protocols

Accurate and reproducible results depend on the correct preparation of Calcein and Calcein AM solutions. The following are detailed protocols for dissolving these compounds.

Preparation of Calcein Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of Calcein in DMSO.

Materials:

-

Calcein (mixture of isomers) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Allow the Calcein powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of Calcein powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of Calcein).

-

Vortex the solution until the Calcein is completely dissolved. The solution should be clear.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Preparation of Calcein AM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of Calcein AM in DMSO.

Materials:

-

Calcein AM powder

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Appropriate PPE

Procedure:

-

Bring the vial of Calcein AM powder to room temperature before opening.[10]

-

Add the required volume of anhydrous DMSO to the vial to make a stock solution, typically between 1 to 5 mM.[8] For example, to prepare a 1 mM stock solution from a 50 µg vial of Calcein AM (MW: ~995 g/mol ), add approximately 50 µL of DMSO.[10]

-

Vortex thoroughly until the powder is fully dissolved.[12]

-

Store the DMSO stock solution in small, single-use aliquots at -20°C, protected from light.[12][13] It is recommended to use the reconstituted stock solution within a few months.

Preparation of Calcein AM Working Solution in Buffer

Objective: To prepare a dilute working solution of Calcein AM in a suitable biological buffer for cell-based assays.

Materials:

-

Calcein AM stock solution in DMSO

-

Biological buffer of choice (e.g., PBS, Hanks' Balanced Salt Solution (HBSS), HEPES-buffered saline)[8][10][14]

-

Vortex mixer

Procedure:

-

Thaw a single-use aliquot of the Calcein AM stock solution.

-

Dilute the stock solution into the desired buffer to the final working concentration, which is typically in the range of 1-10 µM.[10] For most cell lines, a final concentration of 4 to 5 µM is recommended.[8]

-

Vortex the working solution gently to ensure it is well-mixed.

-

Crucially, aqueous working solutions of Calcein AM are susceptible to hydrolysis and should be prepared immediately before use and used within a few hours for best results. [1][3][4][10]

-

To enhance the aqueous solubility of Calcein AM, a nonionic detergent like Pluronic® F-127 can be added to the staining buffer at a final concentration of approximately 0.02%.[8][14]

Workflow and Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows.

Experimental Workflow for Calcein AM Solution Preparation and Cell Staining

Caption: Workflow for preparing Calcein AM solutions and staining live cells.

Intracellular Conversion of Calcein AM to Calcein

Caption: Conversion of Calcein AM to fluorescent Calcein in live cells.

Important Considerations

-

Purity of Solvents: For preparing stock solutions, especially of Calcein AM, it is crucial to use high-quality, anhydrous DMSO to prevent premature hydrolysis.[10]

-

Light Sensitivity: Calcein and its derivatives are light-sensitive. Protect all solutions from light to avoid photobleaching.[9]

-

Stability of Working Solutions: Aqueous solutions of Calcein AM are not stable and should be prepared fresh for each experiment.[1][10][15]

-

pH Dependence: The fluorescence of Calcein is largely independent of pH in the range of 6.5 to 12.[3][5] However, its solubility in aqueous solutions is pH-dependent, with better solubility at pH greater than 6.[1][3][4]

-

Cell-Type Variability: The optimal concentration of Calcein AM and incubation time can vary between different cell types.[3] It is advisable to perform a titration to determine the optimal conditions for your specific experimental setup.[12]

References

- 1. How do you dissolve calcein and calcein AM? | AAT Bioquest [aatbio.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. interchim.fr [interchim.fr]

- 4. interchim.fr [interchim.fr]

- 5. biotium.com [biotium.com]

- 6. rsc.org [rsc.org]

- 7. Calcein - Wikipedia [en.wikipedia.org]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. biotium.com [biotium.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. biomol.com [biomol.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. One-stop Supplier of Life Science Products [servicebio.com]

Calcein AM: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein (B42510) acetoxymethyl ester (Calcein AM) is a widely utilized fluorescent probe for determining cell viability and membrane integrity. Its lipophilic nature allows for easy passage through the membranes of living cells. Once inside, intracellular esterases hydrolyze the non-fluorescent Calcein AM into the highly fluorescent, hydrophilic calcein. This conversion traps the calcein within cells that possess both intact cell membranes and active esterase activity, making it a reliable indicator of cell viability. However, the accuracy and reproducibility of experiments employing Calcein AM are critically dependent on its stability and proper storage. This guide provides an in-depth overview of the factors influencing Calcein AM stability and outlines best practices for its storage and handling.

Mechanism of Action

The functionality of Calcein AM relies on a two-step intracellular process. Initially, the non-polar, non-fluorescent Calcein AM passively crosses the cell membrane into the cytoplasm. Subsequently, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the molecule into the polar, fluorescent calcein. The resulting calcein is well-retained within the cytoplasm of healthy cells with intact membranes.

Stability of Calcein AM

The stability of Calcein AM is paramount for obtaining reliable experimental results. The primary degradation pathway is hydrolysis of the AM esters, which can occur both chemically and enzymatically. This premature conversion to calcein outside of the cells leads to high background fluorescence and reduced signal-to-noise ratio.

Solid Form

In its solid, lyophilized form, Calcein AM is relatively stable. When stored correctly, it can be expected to maintain its integrity for an extended period.

| Parameter | Condition | Stability | Reference |

| Temperature | ≤ -20°C | At least 1 year.[1][2][3] | G-Biosciences, Thermo Fisher Scientific, Elabscience |

| Stable for at least 2 years.[4] | Chemodex | ||

| Atmosphere | Desiccated | Essential to prevent hydrolysis.[2][5] | Abcam, Thermo Fisher Scientific |

| Light | Protected from light | Light-sensitive.[1][5] | G-Biosciences, Abcam |

In Solution

The stability of Calcein AM is significantly reduced once it is dissolved. The choice of solvent and the storage conditions of the resulting solution are critical.

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing Calcein AM stock solutions. The absence of water is crucial to minimize hydrolysis during storage.

| Parameter | Condition | Stability | Reference |

| Temperature | ≤ -20°C | Up to 6 months.[6][7][8] | Biomol, MedChemExpress, BD Pharmingen |

| At least 6 months.[9] | Biotium | ||

| One month or longer.[10] | Biotium | ||

| Aliquoting | Small, single-use aliquots | Recommended to avoid repeated freeze-thaw cycles.[6][8] | Biomol, BD Pharmingen |

| Moisture | Anhydrous DMSO, desiccated storage | Crucial to prevent hydrolysis.[2][5] | Abcam, Thermo Fisher Scientific |

| Light | Protected from light | Store in the dark.[5][6] | Biomol, Abcam |

Calcein AM is highly susceptible to hydrolysis in aqueous buffers (e.g., PBS, HBSS). Therefore, working solutions should be prepared immediately before use.

| Parameter | Condition | Stability | Reference |

| Temperature | Room Temperature / 37°C | Must be used immediately.[6] | Biomol |

| Should be used within 2-4 hours.[1] | G-Biosciences | ||

| Should be used within one day.[2][9] | Thermo Fisher Scientific, Biotium | ||

| pH | Neutral to slightly alkaline | Hydrolysis rate can be pH-dependent. | General chemical principles |

Recommended Storage and Handling Conditions

To ensure the optimal performance of Calcein AM, the following storage and handling procedures are recommended.

Long-Term Storage (Solid)

-

Temperature: Store the lyophilized powder at or below -20°C.[1][2][3][9]

-

Atmosphere: Keep in a desiccator or a container with desiccant to protect from moisture.[2][5]

-

Light: Protect from light by storing in an amber vial or a dark container.[1][5]

Preparation and Storage of Stock Solution (in Anhydrous DMSO)

-

Warm to Room Temperature: Before opening, allow the vial of solid Calcein AM to equilibrate to room temperature to prevent condensation of moisture from the air onto the powder.[2]

-

Use Anhydrous DMSO: Reconstitute the solid Calcein AM in high-quality, anhydrous DMSO to the desired stock concentration (typically 1-5 mM).[5]

-

Aliquot: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.

-

Storage: Store the aliquots at or below -20°C, protected from light.[6][8] Avoid repeated freeze-thaw cycles.[6]

Preparation of Working Solution (in Aqueous Buffer)

-

Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution immediately before use.

-

Dilute in Buffer: Dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable aqueous buffer such as PBS or HBSS.[5]

-

Immediate Use: Use the aqueous working solution immediately, as it is prone to hydrolysis.[1][6]

Experimental Protocol: Assessment of Calcein AM Hydrolysis

This protocol provides a general method for assessing the stability of Calcein AM in different solutions by measuring the increase in fluorescence due to spontaneous hydrolysis.

Materials

-

Calcein AM

-

Anhydrous DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Black, clear-bottom 96-well plate

-

Fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm

-

Incubator or temperature-controlled environment

Procedure

-

Prepare Calcein AM Stock Solution: Prepare a 1 mM stock solution of Calcein AM in anhydrous DMSO.

-

Prepare Test Solutions:

-

Aqueous Stability: Dilute the Calcein AM stock solution to a final concentration of 5 µM in the aqueous buffer of choice (e.g., PBS).

-

DMSO Stability: Prepare a 50 µM solution of Calcein AM in anhydrous DMSO.

-

-

Plate Preparation:

-

Add 100 µL of the aqueous Calcein AM solution to triplicate wells of the 96-well plate.

-

Add 100 µL of the DMSO Calcein AM solution to triplicate wells.

-

Add 100 µL of the buffer or DMSO alone to serve as a blank.

-

-

Incubation and Measurement:

-

Incubate the plate at the desired temperature (e.g., room temperature or 37°C), protected from light.

-

Measure the fluorescence intensity at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes) using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the average fluorescence of the Calcein AM-containing wells at each time point.

-

Plot the background-corrected fluorescence intensity versus time. An increase in fluorescence over time indicates hydrolysis of Calcein AM to calcein.

-

Conclusion

The chemical stability of Calcein AM is a critical factor for its successful application in cell viability and other fluorescence-based assays. In its solid form, it is stable for long periods when stored under appropriate conditions. However, in solution, particularly in aqueous buffers, it is highly susceptible to hydrolysis. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize reagent degradation, reduce experimental variability, and ensure the generation of accurate and reproducible data. The use of fresh, properly prepared solutions is the most important practice for maximizing the performance of Calcein AM.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Calcein-AM solution (4 mM in DMSO), 1 mg in 0.25 ml DMSO - CAS-Number 148504-34-1 - Order from Chemodex [chemodex.com]

- 5. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 6. biomol.com [biomol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. biotium.com [biotium.com]

- 10. biotium.com [biotium.com]

An In-Depth Technical Guide to Calcein Photostability and Photobleaching Rate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein, a fluorescent dye belonging to the fluorescein (B123965) family, is a widely utilized tool in cell biology and drug development. Its cell-permeant acetoxymethyl (AM) ester form, Calcein AM, readily enters live cells where intracellular esterases cleave the AM groups, rendering the molecule fluorescent and membrane-impermeant. This mechanism makes Calcein an excellent marker for cell viability, membrane integrity, and cellular transport. However, a critical consideration for any fluorescence-based application is the photostability of the fluorophore. This guide provides a comprehensive technical overview of Calcein's photostability and photobleaching characteristics, offering researchers the necessary information to design robust and quantitative fluorescence experiments.

Core Concepts: Photostability and Photobleaching

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Photobleaching is the irreversible destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process is a significant concern in fluorescence microscopy, particularly in time-lapse imaging and quantitative studies, as it can lead to a diminished signal-to-noise ratio and inaccurate data interpretation.

The primary mechanism of photobleaching for many fluorophores, including those in the fluorescein family, involves the transition of the excited fluorophore to a long-lived triplet state. In this state, the molecule is more susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically alter and destroy the fluorophore. The rate of photobleaching is influenced by several factors, including:

-

Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.[1]

-

Excitation Wavelength: Shorter, higher-energy wavelengths can lead to increased photodamage.[1]

-

Oxygen Concentration: The presence of molecular oxygen is a key factor in the most common photobleaching pathways.[2][3]

-

Local Chemical Environment: pH, the presence of oxidizing or reducing agents, and the viscosity of the medium can all affect a fluorophore's photostability.[4]

Quantitative Analysis of Calcein Photostability

While Calcein is a widely used dye, specific quantitative data on its photobleaching quantum yield and photobleaching half-life are not as readily available in the literature as for some other common fluorophores. However, by examining studies on fluorescein, a closely related compound, and general principles of photobleaching, we can infer and outline the key parameters.

| Parameter | Description | Typical Values for Fluorescein (as a proxy) | Factors Influencing Calcein's Performance |

| Photobleaching Quantum Yield (Φb) | The probability that a fluorophore will be photobleached each time it absorbs a photon. | ~3-5 x 10⁻⁵[4] | Similar to fluorescein, Calcein's Φb is expected to be in a comparable range. The local cellular environment, including the presence of quenchers or ROS scavengers, can significantly alter this value. |

| Photobleaching Half-Life (t½) | The time it takes for the fluorescence intensity to decrease to half of its initial value under continuous illumination. | Highly dependent on experimental conditions. | This is a critical parameter to determine empirically for any given experimental setup. It is influenced by laser power, pixel dwell time, and the sample environment. |

| Photobleaching Rate Constant (k) | The first-order rate constant describing the exponential decay of fluorescence intensity due to photobleaching. | Varies with illumination conditions. | Can be determined by fitting the fluorescence decay curve to a single or multi-exponential function. The rate constant is directly proportional to the excitation intensity.[5] |

Experimental Protocols for Measuring Calcein Photobleaching

Accurate quantification of Calcein photobleaching is essential for correcting for this phenomenon in experimental data. Below are detailed methodologies for assessing Calcein's photostability.

Protocol 1: Measuring Photobleaching Rate in Solution using a Fluorometer

This protocol provides a method for determining the bulk photobleaching rate of Calcein in a cuvette-based fluorometer.

1. Sample Preparation:

- Prepare a stock solution of Calcein (the hydrolyzed form) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a concentration of 1-10 µM.

- Ensure the solution is optically clear and free of aggregates.

2. Instrumentation Setup:

- Use a spectrofluorometer with a temperature-controlled cuvette holder.

- Set the excitation wavelength to Calcein's absorption maximum (~494 nm).[6]

- Set the emission wavelength to Calcein's emission maximum (~517 nm).[6]

- Use a constant and defined excitation slit width to control the light intensity.

3. Data Acquisition:

- Place the cuvette containing the Calcein solution in the fluorometer.

- Record the fluorescence intensity over time under continuous illumination.

- Acquire data for a duration sufficient to observe a significant decrease in fluorescence (e.g., 50% or more).

4. Data Analysis:

- Plot the fluorescence intensity as a function of time.

- Fit the decay curve to a single or multi-exponential decay function to determine the photobleaching rate constant(s) and the photobleaching half-life.

Protocol 2: Quantifying Photobleaching in Live Cells using Confocal Microscopy

This protocol details a method for measuring the photobleaching rate of Calcein within live cells, which is more representative of in-use conditions.

1. Cell Culture and Staining:

- Plate cells on a glass-bottom dish suitable for high-resolution microscopy.

- Prepare a working solution of Calcein AM in a serum-free medium or buffer at a final concentration of 1-5 µM.[6]

- Incubate the cells with the Calcein AM solution for 15-30 minutes at 37°C to allow for dye loading and hydrolysis.[6]

- Wash the cells twice with pre-warmed buffer to remove excess Calcein AM.[6]

2. Confocal Microscopy Setup:

- Use a confocal laser scanning microscope equipped with a 488 nm laser line for excitation.

- Set the emission detection window to capture Calcein's fluorescence (e.g., 500-550 nm).

- Define a region of interest (ROI) within a single, well-stained cell.

- Use consistent laser power, pinhole size, and detector gain for all measurements. To minimize photobleaching during the setup, it is advisable to use a low laser power for initial focusing and ROI selection.[7]

3. Time-Lapse Imaging:

- Acquire a time-lapse series of images of the selected ROI under continuous laser scanning.

- The time interval between frames should be as short as possible to accurately capture the decay kinetics.

4. Data Analysis:

- Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

- Plot the normalized fluorescence intensity (I/I₀) as a function of time.

- Fit the resulting curve to an exponential decay function to calculate the photobleaching half-life and rate constant under those specific imaging conditions.

Signaling Pathways and Experimental Workflows

Calcein AM Loading and Activation in Live Cells

The utility of Calcein AM as a live-cell stain is dependent on a straightforward intracellular enzymatic reaction. The following diagram illustrates this workflow.

References

- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]

- 2. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photobleaching [evidentscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 7. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]

Calcein: A Comprehensive Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein and its derivatives, particularly Calcein AM, are widely utilized fluorescent dyes in life sciences research for determining cell viability, studying membrane integrity, and tracking cells.[1][2][3] While generally considered to have low cellular toxicity, proper understanding of the associated hazards and adherence to safe handling protocols are crucial for ensuring laboratory safety and data integrity.[4] This technical guide provides an in-depth overview of the safety data for Calcein and its acetoxymethyl (AM) ester, detailed handling precautions, and experimental protocols for its use.

Hazard Identification and Classification

The hazard classification of Calcein and its derivatives can vary between suppliers and the specific form of the compound. Calcein itself is generally considered a hazardous substance, while Calcein AM is often not classified as hazardous under the Globally Harmonized System (GHS).[5] However, it is important to handle all forms with caution as the toxicological properties may not have been fully investigated.[6]

Table 1: GHS Classification for Calcein

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, oral | H302: Harmful if swallowed | Warning | |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Data sourced from multiple safety data sheets. The GHS classification for Calcein Blue is similar.[7]

Table 2: Toxicological Data

| Substance | Test | Species | Route | Value |

| Dimethyl sulfoxide (B87167) (DMSO) | LD50 | Rat | Oral | 14,500 mg/kg |

| Dimethyl sulfoxide (DMSO) | LD50 | Rat | Dermal | >40,000 mg/kg bw |

| Dimethyl sulfoxide (DMSO) | LC50 | Rat | Inhalation | >5,000 mg/l |

Calcein AM is often supplied as a solution in DMSO.[6] No specific LD50/LC50 data for Calcein or Calcein AM was readily available.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety practices is paramount when handling Calcein and its derivatives.

Engineering Controls

-

Use in a well-ventilated area.[7]

-

For powdered forms, handle in a chemical fume hood to avoid dust formation.[8]

Personal Protective Equipment (PPE)

-

Eye Protection : Wear safety glasses with side shields or goggles.[7]

-

Hand Protection : Wear compatible chemical-resistant gloves.[7]

-

Skin and Body Protection : Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[7]

-

Respiratory Protection : If dusts are generated, a suitable respirator should be worn.[6]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Wash hands thoroughly after handling.[7]

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Protect from light and moisture.[6][9] Many suppliers recommend storage at -20°C.[9]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[8]

-

Do not allow the substance to enter drains or waterways.[10]

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill, follow these general procedures, adapting them to the specific nature of the spill (solid or liquid) and the associated hazards.

Minor Spill Cleanup

-

Notification : Alert others in the immediate area of the spill.[11]

-

Ventilation : Ensure the area is well-ventilated.[12]

-

PPE : Don appropriate PPE, including gloves, safety goggles, and a lab coat.[13]

-

Containment : For liquid spills, contain the spill using absorbent materials.[14]

-

Cleanup :

-

Solid Spills : Carefully sweep or scoop up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[14]

-

Liquid Spills : Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a labeled, sealed container for disposal.[12]

-

-

Decontamination : Clean the spill area with soap and water or another appropriate decontamination solution.[11]

-

Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[14]

First Aid Measures

-

After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]

-

After Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[7]

-

After Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[7]

-

After Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[8]

Experimental Protocol: Calcein AM Cell Viability Assay

This protocol provides a general guideline for using Calcein AM to determine cell viability. Optimization may be required for specific cell types and experimental conditions.[15]

Materials

-

Calcein AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., Hank's Balanced Salt Solution)

-

Cell culture medium

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Reagent Preparation

-

Calcein AM Stock Solution (1-5 mM) :

-

Calcein AM Working Solution (1-10 µM) :

Staining Procedure for Adherent Cells

-

Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight or until they reach the desired confluency.[15]

-

The next day, treat the cells with the test compound as required by your experimental design.[15]

-

Carefully aspirate the culture medium from the wells.[15]

-

Wash the cells once with PBS or another suitable buffer.[15]

-

Add 100 µL of the Calcein AM working solution to each well.[15]

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.[1][15]

-

Aspirate the Calcein AM working solution and wash the cells twice with PBS to remove excess dye.[1]

-

Add 100 µL of PBS or culture medium to each well.

-

Measure the fluorescence using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.[9][15]

Staining Procedure for Suspension Cells

-

After experimental treatment, centrifuge the cell suspension to pellet the cells.[15]

-

Aspirate the supernatant and wash the cells once with PBS.[15]

-

Resuspend the cell pellet in the Calcein AM working solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.[1][15]

-

Centrifuge the cells to pellet them and remove the supernatant.

-

Wash the cells twice with PBS.[1]

-

Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.[10]

Visualizations

Caption: Logical workflow for safe handling of Calcein.

Caption: Experimental workflow for a Calcein AM cell viability assay.

References

- 1. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 2. Calcein - Wikipedia [en.wikipedia.org]

- 3. Calcein AM | AAT Bioquest [aatbio.com]

- 4. Is Calcein, AM toxic to cells? | AAT Bioquest [aatbio.com]

- 5. Calcein | C30H26N2O13 | CID 65079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. midsci.com [midsci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]